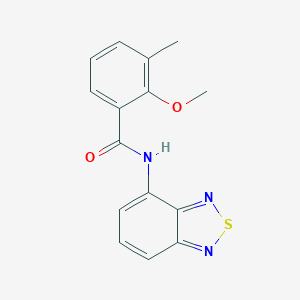
N-(2,1,3-benzothiadiazol-4-yl)-2-methoxy-3-methylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,1,3-benzothiadiazol-4-yl)-2-methoxy-3-methylbenzamide, also known as BZML, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. BZML is a member of the benzothiadiazole family, which has been widely studied for its biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties.
作用机制
The mechanism of action of N-(2,1,3-benzothiadiazol-4-yl)-2-methoxy-3-methylbenzamide is not fully understood, but studies have suggested that it may act through multiple pathways. This compound has been shown to inhibit the activity of various enzymes, including topoisomerase II and histone deacetylase, which are involved in DNA replication and gene expression, respectively. This compound has also been shown to induce oxidative stress and disrupt mitochondrial function, leading to apoptosis in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In cancer cells, this compound has been shown to induce DNA damage, leading to cell cycle arrest and apoptosis. This compound has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis. In addition, this compound has been shown to modulate the expression of various genes involved in cell proliferation, differentiation, and survival.
实验室实验的优点和局限性
One of the advantages of using N-(2,1,3-benzothiadiazol-4-yl)-2-methoxy-3-methylbenzamide in lab experiments is its potent anti-cancer activity against various cancer cell lines. This compound has also been shown to have anti-inflammatory and anti-viral properties, making it a potential candidate for the treatment of various diseases. However, one of the limitations of using this compound in lab experiments is its complex synthesis process, which may limit its availability for large-scale experiments.
未来方向
There are several future directions for the research on N-(2,1,3-benzothiadiazol-4-yl)-2-methoxy-3-methylbenzamide. One of the directions is to further elucidate its mechanism of action, as the exact pathways through which it exerts its anti-cancer, anti-inflammatory, and anti-viral activities are not fully understood. Another direction is to investigate the potential of this compound as a therapeutic agent in animal models and clinical trials. Additionally, the development of more efficient and cost-effective synthesis methods for this compound may increase its availability for future research.
合成方法
N-(2,1,3-benzothiadiazol-4-yl)-2-methoxy-3-methylbenzamide can be synthesized through a multi-step reaction process, starting with the reaction of 2-amino-3-methylphenol with 2-chloro-4-methoxybenzoic acid to form 2-(2-hydroxy-3-methylphenyl)-4-methoxybenzoic acid. The resulting compound is then reacted with thionyl chloride to form the corresponding acid chloride, which is further reacted with 2-aminobenzothiazole to yield this compound. The overall synthesis process involves several purification steps to obtain a pure product with high yield.
科学研究应用
N-(2,1,3-benzothiadiazol-4-yl)-2-methoxy-3-methylbenzamide has shown promising results in various scientific research applications. One of the most significant applications of this compound is in the field of cancer research. Studies have shown that this compound has potent anti-cancer activity against various cancer cell lines, including breast, lung, and prostate cancer. This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a potential candidate for cancer therapy.
In addition to its anti-cancer properties, this compound has also been studied for its anti-inflammatory and anti-viral activities. This compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. This compound has also been shown to inhibit the replication of certain viruses, including HIV-1 and herpes simplex virus.
属性
分子式 |
C15H13N3O2S |
|---|---|
分子量 |
299.3 g/mol |
IUPAC 名称 |
N-(2,1,3-benzothiadiazol-4-yl)-2-methoxy-3-methylbenzamide |
InChI |
InChI=1S/C15H13N3O2S/c1-9-5-3-6-10(14(9)20-2)15(19)16-11-7-4-8-12-13(11)18-21-17-12/h3-8H,1-2H3,(H,16,19) |
InChI 键 |
NTUFQURIHCFWIN-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1OC)C(=O)NC2=CC=CC3=NSN=C32 |
规范 SMILES |
CC1=C(C(=CC=C1)C(=O)NC2=CC=CC3=NSN=C32)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{4-[(2,5-dichlorobenzoyl)amino]-2-methoxyphenyl}-2-thiophenecarboxamide](/img/structure/B250957.png)
![N-{4-[(2-bromobenzoyl)amino]-2-methoxyphenyl}-2-thiophenecarboxamide](/img/structure/B250958.png)
![N-{2-methoxy-4-[(4-propoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B250960.png)
![N-(4-{[(4-chlorophenoxy)acetyl]amino}-2-methoxyphenyl)-2-thiophenecarboxamide](/img/structure/B250961.png)
![N-{4-[(4-ethylbenzoyl)amino]-2-methoxyphenyl}-1-benzofuran-2-carboxamide](/img/structure/B250963.png)
![Methyl 4-(4-acetylpiperazin-1-yl)-3-[(3-chloro-4-methoxybenzoyl)amino]benzoate](/img/structure/B250965.png)
![Methyl 4-(4-acetylpiperazin-1-yl)-3-[(4-bromobenzoyl)amino]benzoate](/img/structure/B250967.png)
![Methyl 4-(4-acetyl-1-piperazinyl)-3-{[(4-chlorophenoxy)acetyl]amino}benzoate](/img/structure/B250969.png)
![Methyl 4-(4-acetyl-1-piperazinyl)-3-{[(4-bromophenoxy)acetyl]amino}benzoate](/img/structure/B250971.png)
![Benzamide, 3-chloro-N-[2-(4-fluorophenyl)-6-methyl-2H-benzotriazol-5-yl]-](/img/structure/B250973.png)
![5-bromo-N-[2-(4-ethylphenyl)-6-methyl-2H-benzotriazol-5-yl]furan-2-carboxamide](/img/structure/B250975.png)
![N-[2-(4-butylphenyl)-6-methyl-2H-benzotriazol-5-yl]-5-nitrofuran-2-carboxamide](/img/structure/B250976.png)
![N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-N'-isobutyrylthiourea](/img/structure/B250977.png)
![N-(2,6-dimethoxybenzoyl)-N'-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}thiourea](/img/structure/B250979.png)
